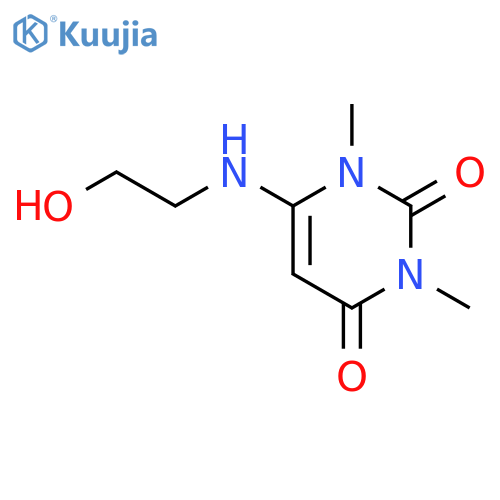Cas no 5770-44-5 (6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione)

5770-44-5 structure
商品名:6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 6-[N-(2-Hydroxyethyl)amino]-1,3-dimethyl-2,4(1H,3H)-dione
- 6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione
- 6-[(2-hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 1,3-Dimethyl-4-(2-ethanolamino)-uracil
- 1,3-Dimethyl-4-hydroxyaethylaminouracil
- 1,3-dimethyl-6-(2-hydroxyethylamino)-2,4(1H,3H)-pyrimidinedione
- 6-(2-Hydroxy-aethylamino)-1,3-dimethyl-1H-pyrimidin-2,4-dion
- 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione
- 6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dion
- Uracil,6-[(2-hydroxyethyl)amino]-1,3-dimethyl- (6CI,7CI,8CI)
- 1,3-Dimethyl-4-(2-hydroxyethylamino)uracil
- DTXSID70364843
- 6-(2-Hydroxyethylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 6-[(2-hydroxyethyl)amino]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- A831565
- 5770-44-5
- 2-(2,2-Dimethylpropionylamino)nicotinicacid
- AC-4717
- Oprea1_455638
- AB-323/25048033
- SB57501
- CS-0300547
- SCHEMBL9205218
- AKOS006273401
- 6-(2-hydroxyethylamino)-1,3-dimethyl-pyrimidine-2,4-dione
- 6-((2-Hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- FT-0635846
- J-517998
- EN300-1085452
- DB-053089
-
- MDL: MFCD00477296
- インチ: 1S/C8H13N3O3/c1-10-6(9-3-4-12)5-7(13)11(2)8(10)14/h5,9,12H,3-4H2,1-2H3
- InChIKey: XANWQZBIYRXADC-UHFFFAOYSA-N
- ほほえんだ: OCCNC1=CC(=O)N(C)C(=O)N1C
計算された属性
- せいみつぶんしりょう: 199.09600
- どういたいしつりょう: 199.096
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 72.9A^2
じっけんとくせい
- 密度みつど: 1.34
- ふってん: 346.2°C at 760 mmHg
- フラッシュポイント: 163.2°C
- 屈折率: 1.587
- PSA: 76.26000
- LogP: -1.43880
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H250105-1000mg |
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione |
5770-44-5 | 1g |
$ 655.00 | 2022-06-04 | ||
| TRC | H250105-500mg |
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione |
5770-44-5 | 500mg |
$ 415.00 | 2022-06-04 | ||
| Enamine | EN300-1085452-1.0g |
6-[(2-hydroxyethyl)amino]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-44-5 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1085452-10g |
6-[(2-hydroxyethyl)amino]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-44-5 | 95% | 10g |
$1471.0 | 2023-10-27 | |
| Enamine | EN300-1085452-5g |
6-[(2-hydroxyethyl)amino]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-44-5 | 95% | 5g |
$991.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371217-100mg |
6-((2-Hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1h,3h)-dione |
5770-44-5 | 97% | 100mg |
¥13824.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371217-50mg |
6-((2-Hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1h,3h)-dione |
5770-44-5 | 97% | 50mg |
¥13219.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371217-2.5g |
6-((2-Hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1h,3h)-dione |
5770-44-5 | 97% | 2.5g |
¥38556.00 | 2024-05-08 | |
| Chemenu | CM397651-5g |
6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione |
5770-44-5 | 95%+ | 5g |
$1231 | 2023-02-02 | |
| Enamine | EN300-1085452-0.25g |
6-[(2-hydroxyethyl)amino]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5770-44-5 | 95% | 0.25g |
$315.0 | 2023-10-27 |
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione 関連文献
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
5770-44-5 (6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione) 関連製品
- 6642-31-5(6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2434-53-9(6-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5770-44-5)6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione

清らかである:99%
はかる:5g
価格 ($):835.0